1-(1,3-thiazol-5-yl)but-2-yn-1-one
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Overview
Description
1-(1,3-thiazol-5-yl)but-2-yn-1-one is a heterocyclic compound containing a thiazole ring and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-thiazol-5-yl)but-2-yn-1-one typically involves the reaction of a thiazole derivative with an alkyne. One common method is the Sonogashira coupling reaction, which involves the coupling of a thiazole halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-thiazol-5-yl)but-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to form alkenes or alkanes.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
1-(1,3-thiazol-5-yl)but-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-thiazol-5-yl)but-2-yn-1-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes or interact with DNA, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-thiazol-5-yl)but-2-yn-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(1,3-thiazol-5-yl)but-2-yn-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
1-(1,3-thiazol-5-yl)but-2-yn-1-one is unique due to its combination of a thiazole ring and an alkyne functional group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2648948-23-4 |
---|---|
Molecular Formula |
C7H5NOS |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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